Methyl 4-bromo-3-(dimethylamino)benzoate
Description
Historical Context of Brominated Aromatic Esters
The historical development of brominated aromatic esters traces back to the early discoveries in halogen chemistry and the subsequent recognition of bromine as a valuable synthetic reagent. Bromine was discovered in 1826 by Antoine-Jerome Balard, who isolated this element from seawwater and algae extracts, marking the beginning of systematic investigations into brominated organic compounds. The initial applications of bromine compounds were limited, but the element gained commercial significance in the early twentieth century with the advent of automobile manufacturing and the need for lead scavengers in gasoline.
The development of brominated aromatic esters evolved alongside advances in organic synthesis methodology and the growing understanding of aromatic substitution reactions. Early synthetic approaches to brominated benzoates relied on direct bromination of pre-existing benzoate esters or the esterification of brominated benzoic acids. These methods often resulted in complex product mixtures requiring extensive purification procedures to isolate specific isomers. The selectivity challenges associated with aromatic bromination led to the development of more sophisticated reagents and reaction conditions, including the use of N-bromosuccinimide and other selective brominating agents.
Industrial applications of brominated aromatic esters expanded significantly during the mid-twentieth century, particularly in the development of flame retardant materials. The recognition that brominated compounds could effectively inhibit combustion processes led to their widespread incorporation into polymers, textiles, and other materials requiring fire resistance. Pentabromobiphenyl oxide emerged as the first aromatic bromine flame retardant to gain commercial significance in the late 1950s, establishing a precedent for the development of other brominated aromatic compounds. This industrial demand drove further research into brominated ester synthesis and the optimization of production methods for specific substitution patterns and molecular architectures.
The evolution of brominated aromatic ester chemistry has been shaped by changing environmental and safety considerations, leading to the phase-out of certain compounds and the development of alternative formulations. Modern approaches to brominated ester synthesis emphasize selectivity, efficiency, and environmental compatibility, incorporating green chemistry principles and sustainable synthetic methodologies. These developments have resulted in more precise control over substitution patterns and improved understanding of structure-property relationships in brominated aromatic systems.
Nomenclature and Structural Classification
The nomenclature of substituted benzoate esters follows systematic rules established by the International Union of Pure and Applied Chemistry, which provide a standardized framework for naming complex organic molecules. For benzoate esters, the naming convention begins with identification of the alkyl group derived from the alcohol component, followed by the benzoate portion with appropriate substituent designations. The systematic name for methyl 4-bromo-3-(dimethylamino)benzoate reflects this structure, where "methyl" indicates the ester-forming alcohol, "4-bromo" specifies the position and nature of the halogen substituent, "3-(dimethylamino)" describes the amino substituent location and character, and "benzoate" designates the core aromatic carboxylate structure.
Structural classification of brominated dimethylaminobenzoates involves categorization based on multiple criteria including substitution pattern, electronic properties, and molecular geometry. The fundamental structural framework consists of a benzene ring bearing a carboxylate ester group, a bromine atom, and a dimethylamino group in specific positions. The relative positioning of these substituents determines the compound's classification within the broader family of substituted benzoates and influences its chemical and physical properties. Electronic classification considers the interplay between electron-withdrawing (bromine) and electron-donating (dimethylamino) substituents, creating compounds with unique electronic characteristics that differ from mono-substituted derivatives.
The molecular geometry of this compound involves consideration of bond angles, substituent orientations, and potential intramolecular interactions. The dimethylamino group introduces conformational flexibility through rotation around the carbon-nitrogen bond, while the bromine atom provides a sterically demanding substituent that can influence molecular packing and intermolecular interactions. The ester functionality adopts a planar configuration with the aromatic ring, maintaining conjugation between the carbonyl group and the benzene system. These structural features combine to create a molecule with distinct three-dimensional characteristics that influence its reactivity and interaction with other chemical species.
Spectroscopic identification and structural verification of brominated dimethylaminobenzoates rely on multiple analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. The characteristic chemical shifts and coupling patterns observed in proton and carbon nuclear magnetic resonance spectra provide definitive evidence for substituent positions and molecular connectivity. Infrared spectroscopy reveals functional group characteristics, particularly the carbonyl stretching frequency of the ester group and the carbon-bromine bond vibrations. Mass spectrometric analysis confirms molecular weight and fragmentation patterns consistent with the proposed structure and substitution pattern.
Positional Isomerism in Brominated Dimethylaminobenzoates
Positional isomerism in brominated dimethylaminobenzoates arises from the various possible arrangements of bromine and dimethylamino substituents around the benzene ring relative to the carboxylate group. The six available positions on the benzene ring (excluding the carbon bearing the carboxylate) allow for multiple isomeric combinations, each with distinct chemical and physical properties. This compound represents one specific isomer where the bromine occupies the para position and the dimethylamino group is located at the meta position relative to the ester functionality. This arrangement contrasts with alternative isomers such as methyl 3-bromo-4-(dimethylamino)benzoate, where the substituent positions are reversed.
The electronic effects of different substitution patterns significantly influence the properties and reactivity of these isomers. In this compound, the para-positioned bromine atom exerts a strong electron-withdrawing inductive effect while also participating in weak resonance donation through its lone pairs. The meta-positioned dimethylamino group provides electron donation primarily through inductive effects, as resonance interaction with the carboxylate group is not direct. This electronic arrangement creates a unique electronic environment that differs substantially from isomers with alternative substitution patterns, affecting properties such as acidity, reactivity toward nucleophiles and electrophiles, and spectroscopic characteristics.
Comparative analysis of different positional isomers reveals systematic trends in physical and chemical properties. The electron-donating character of the dimethylamino group influences the electron density distribution around the aromatic ring, affecting the reactivity of both the aromatic system and the ester functional group. When the dimethylamino group is positioned ortho to the ester group, intramolecular hydrogen bonding or steric interactions may occur, leading to altered conformational preferences and reactivity patterns. Meta positioning generally minimizes direct electronic interaction between the amino group and the ester functionality, while para positioning maximizes resonance effects.
Synthetic considerations for accessing different positional isomers involve careful selection of starting materials and reaction conditions to achieve desired substitution patterns. Regioselective bromination reactions can be employed to introduce bromine atoms at specific positions, while the dimethylamino group can be installed through various amination strategies. The order of functional group introduction and the protecting group strategies employed can significantly influence the efficiency and selectivity of isomer synthesis. Understanding these synthetic relationships is crucial for developing efficient routes to specific isomers and for predicting the accessibility of target compounds within this structural family.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry stems from its utility as a versatile synthetic intermediate and its role as a model compound for studying structure-reactivity relationships. The presence of both electrophilic (bromine) and nucleophilic (dimethylamino) sites within the same molecule provides opportunities for diverse chemical transformations and selective functionalization reactions. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions and can participate in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings. These transformations enable the construction of more complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation, making the compound valuable for synthetic organic chemistry applications.
The dimethylamino functionality contributes significantly to the compound's synthetic utility through its ability to undergo various chemical modifications. N-alkylation reactions can introduce additional substituents, while N-oxidation can convert the amino group to an N-oxide with altered electronic properties. The amino group can also serve as a directing group for metalation reactions, enabling regioselective functionalization at specific positions on the aromatic ring. These diverse reactivity patterns make brominated dimethylaminobenzoates valuable building blocks for the synthesis of pharmaceutically relevant compounds and other bioactive molecules.
In medicinal chemistry contexts, substituted benzoate esters have demonstrated significant therapeutic potential across multiple pharmacological targets. The local anesthetic properties of para-aminobenzoate esters, exemplified by compounds such as benzocaine, highlight the importance of amino-substituted benzoates in pharmaceutical applications. The introduction of bromine substituents can modulate pharmacological activity through altered lipophilicity, metabolic stability, and receptor binding affinity. The dimethylamino group provides additional opportunities for pharmacophore optimization through its influence on molecular basicity, hydrogen bonding capability, and conformational preferences.
Research applications of brominated dimethylaminobenzoates extend beyond synthetic chemistry to include studies of molecular recognition, supramolecular chemistry, and materials science. The unique electronic properties arising from the combination of electron-withdrawing and electron-donating substituents make these compounds useful probes for investigating electronic effects in aromatic systems. Spectroscopic studies of these compounds provide insights into substituent effects on aromatic reactivity and contribute to the development of predictive models for structure-property relationships. The incorporation of brominated benzoate derivatives into polymer systems and other materials can impart specific properties such as flame resistance or enhanced thermal stability.
Properties
IUPAC Name |
methyl 4-bromo-3-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWZPOVPIISDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-bromo-3-(dimethylamino)benzoic acid
One common approach starts with the corresponding 4-bromo-3-(dimethylamino)benzoic acid, which is esterified with methanol under acidic catalysis (e.g., sulfuric acid) to yield the methyl ester. This method is classical and straightforward, providing good yields under controlled temperature and pH.
-
- Methanol as solvent and reagent
- Sulfuric acid catalyst
- Reflux temperature (~60-80 °C)
- Reaction time: several hours (e.g., 4-8 h)
-
- Mild conditions
- High yield and purity
- Scalable for industrial production
Notes: Esterification must be carefully controlled to prevent hydrolysis or overreaction.
Aromatic Substitution and Amination
The dimethylamino group is introduced via nucleophilic aromatic substitution or reductive amination methods starting from 4-bromo-3-nitrobenzoate or 4-bromo-3-aminobenzoate derivatives.
Bromination and Subsequent Functional Group Transformations
Starting from methyl 3-(dimethylamino)benzoate, selective bromination at the 4-position can be achieved using brominating agents under controlled conditions.
Alternatively, the brominated intermediate can be prepared first, followed by installation of the dimethylamino group.
Bromination conditions often involve N-bromosuccinimide or other brominating reagents at moderate temperatures to avoid over-bromination.
Representative Synthetic Route Example
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-bromo-3-aminobenzoic acid | Esterification with methanol, H2SO4 catalyst, reflux 6 h | Methyl 4-bromo-3-aminobenzoate | ~90 | Acid catalyzed esterification |
| 2 | Methyl 4-bromo-3-aminobenzoate | Dimethyl sulfate, K2CO3, acetone, reflux 24 h | This compound | 85-92 | Methylation of amino group |
| 3 | Optional purification | Extraction, washing, drying | Pure product | — | Standard workup |
This route is supported by literature showing high yields and manageable reaction conditions.
Detailed Research Findings and Analysis
pH and Temperature Control: Esterification reactions require careful pH control (pH 4–9) and low temperatures (5–10 °C) to prevent hydrolysis and side reactions during the formation of methyl esters from amino acids.
Catalyst and Solvent Effects: Use of polar aprotic solvents like DMF or DMAc in methylation steps enhances solubility and reaction rates. Copper(I) oxide catalysis improves methylation efficiency.
Yield Optimization: Saturation of aqueous phases with salts (e.g., NaCl) during extraction improves product recovery.
Alternative Reduction Methods: Sodium borohydride with cobalt(II) chloride or trifluoroacetic acid can reduce nitrile or amide groups to amines prior to methylation.
Industrial Scalability: The described methods are amenable to scale-up due to mild conditions, common reagents, and straightforward purification.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Esterification of 4-bromo-3-(dimethylamino)benzoic acid | 4-bromo-3-(dimethylamino)benzoic acid | Methanol, H2SO4 | Reflux, 4-8 h | 85–92 | Simple, high yield | Requires pre-synthesized acid |
| Methylation of 4-amino-3,5-dimethoxybenzoate | 4-amino-3,5-dimethoxybenzoate | Dimethyl sulfate, K2CO3, acetone | 50–70 °C, 24 h | 85–90 | Efficient methylation | Use of toxic methylating agent |
| Catalytic hydrogenation of nitrile intermediates | Methyl 4-cyanobenzoate | H2, Pd catalyst | Mild pressure, room temp | 80–88 | Clean reduction | Requires catalyst handling |
| Bromination followed by amination | Methyl 3-(dimethylamino)benzoate | NBS or brominating agent | 60–80 °C, several hours | 75–85 | Direct bromination | Possible over-bromination |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(dimethylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoic acid esters.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-bromo-3-(dimethylamino)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-(dimethylamino)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by mimicking the structure of natural substrates or ligands. The bromine atom and the dimethylamino group can interact with the active site of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Bromine vs. Dimethylamino Group Orientation
- Methyl 3-bromo-4-(dimethylamino)benzoate (C₁₀H₁₁BrNO₂, MW 272.11 g/mol): This positional isomer swaps the bromine and dimethylamino groups, placing Br at C3 and -N(CH₃)₂ at C3. Despite identical molecular weights, the altered substituent positions significantly impact reactivity. For example, the bromine’s position influences regioselectivity in Suzuki-Miyaura coupling reactions, with para-brominated derivatives often exhibiting higher stability in cross-coupling conditions compared to meta-brominated analogs .
Non-Brominated Analogs: Methyl 4-(Dimethylamino)benzoate
- Methyl 4-(dimethylamino)benzoate (C₁₀H₁₃NO₂, MW 179.21 g/mol): Lacking bromine, this derivative is less reactive in halogen-based coupling reactions but serves as a UV absorber and photoinitiator in polymer chemistry. Its electron-rich aromatic ring enhances light absorption efficiency, making it valuable in photodynamic therapy and resin formulations .
Esters with Alternative Alkyl Groups
- Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂, MW 193.24 g/mol): Replacing the methyl ester with an ethyl group increases steric bulk and alters solubility. In resin cements, ethyl derivatives demonstrate higher reactivity than methyl analogs due to improved electron-donating capacity, achieving a 15–20% higher degree of polymerization conversion .
Complex Derivatives with Heterocyclic Motifs
- Methyl 4-[4-(dimethylamino)benzyl]benzoate (C₁₇H₁₉NO₂, MW 269.34 g/mol): This compound introduces a benzyl-linked dimethylamino group, enhancing π-π stacking interactions in HDAC inhibitors. Its inhibitory potency (IC₅₀ = 0.8 µM) surpasses simpler benzoates, highlighting the importance of extended conjugation in biological activity .
Data Tables
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Key Research Findings
- Reactivity in Cross-Coupling: Bromine at C4 in this compound facilitates efficient Suzuki-Miyaura coupling, achieving >90% conversion with arylboronic acids, whereas meta-brominated isomers show reduced yields due to steric hindrance .
- Biological Activity: Derivatives with benzyl-linked dimethylamino groups exhibit enhanced HDAC6 inhibition, underscoring the role of extended conjugation in targeting enzyme active sites .
- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methyl analogs in resin formulations, achieving higher conversion rates (75% vs. 60%) due to improved electron donation .
Biological Activity
Methyl 4-bromo-3-(dimethylamino)benzoate, with the molecular formula C10H12BrNO2 and CAS number 2091860-59-0, is a significant compound in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C10H12BrNO2
- Molecular Weight: 258.11 g/mol
- Functional Groups: Bromine atom at the para position and a dimethylamino group.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by mimicking natural substrates. The presence of the bromine atom and the dimethylamino group enhances its interaction with active sites of enzymes or receptors, potentially modulating their activity.
- Receptor Binding: Its structural similarity to biologically active molecules allows it to bind to receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound possesses moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The compound's ability to inhibit fungal growth further emphasizes its potential as a therapeutic agent in treating infections .
Case Studies and Research Findings
- Inhibition Studies: A study demonstrated that this compound effectively inhibited Rho/MRTF/SRF-mediated gene transcription in PC3 cells, showcasing its potential in cancer therapy .
- Synthetic Applications: This compound serves as an intermediate in organic synthesis, particularly in the development of more complex pharmaceutical compounds . Its unique structure allows for various chemical transformations, including nucleophilic substitutions and oxidations.
- Potential Drug Development: The compound's dual functionality as an enzyme inhibitor and receptor modulator makes it a candidate for further investigation in drug development, particularly for conditions involving microbial infections or cancer .
Q & A
Q. What are the recommended laboratory-scale synthetic routes for Methyl 4-bromo-3-(dimethylamino)benzoate?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate core. A common approach is:
Bromination : Introduce bromine at the para position of a methyl 3-(dimethylamino)benzoate precursor using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).
Esterification : Protect the carboxylic acid group via methyl ester formation, often using methanol and a catalytic acid (H₂SO₄) or coupling agents like DCC/DMAP.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Key Considerations: Monitor reaction progress via TLC and confirm regioselectivity using ¹H/¹³C NMR. For bromination, excess reagent may lead to di-substitution; optimize stoichiometry to avoid byproducts .
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons split due to bromine’s deshielding effect).
- FT-IR : Identify ester C=O stretching (~1700–1750 cm⁻¹) and N–H/N–CH₃ vibrations (~2800–3000 cm⁻¹).
- Chromatography :
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of this compound in cross-coupling reactions?
Methodological Answer: The dimethylamino group acts as a directing group, influencing regioselectivity:
- Suzuki–Miyaura Coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids. The bromine at C4 is activated for coupling, while the dimethylamino group at C3 directs ortho/para substitution.
- Buchwald–Hartwig Amination : Introduce amines at the brominated position using Pd catalysts (e.g., Xantphos/Pd₂(dba)₃) and Cs₂CO₃ as a base.
Optimization Tips:
Q. How does the dimethylamino group influence the compound’s electronic properties and reactivity?
Methodological Answer: The dimethylamino group is a strong electron donor (+M effect), which:
- Activates the Aromatic Ring : Increases electron density at ortho/para positions, facilitating electrophilic substitution.
- Modulates Reactivity in Redox Reactions : Enhances stability of intermediates in radical reactions (e.g., photoredox catalysis).
- Affects Solubility : Improves solubility in polar aprotic solvents (DMF, DMSO) due to its basicity.
Experimental Validation:
Q. How should researchers resolve contradictions in solvent-dependent reactivity data for this compound?
Methodological Answer: Contradictions may arise from solvent polarity, hydrogen bonding, or ion-pairing effects. To address this:
Systematic Solvent Screening : Test reactivity in aprotic (e.g., THF, DCM) vs. protic (e.g., MeOH, H₂O) solvents.
Kinetic Studies : Use pseudo-first-order conditions to determine rate constants (k) and correlate with solvent parameters (e.g., Kamlet–Taft π*).
Mechanistic Probes : Add radical inhibitors (TEMPO) or isotopic labeling (D₂O) to identify pathways.
Case Study: In resin systems, ethyl 4-(dimethylamino)benzoate showed higher reactivity than methacrylate analogs in polar solvents due to enhanced initiator solubility .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
- Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous rinses due to bromine leaching.
- Waste Disposal : Collect halogenated waste in designated containers for incineration.
Reference: Safety data for analogs (e.g., 3-methylbutyl 4-(dimethylamino)benzoate) recommend avoiding skin contact and inhalation .
Q. How can researchers leverage this compound in pharmaceutical intermediate synthesis?
Methodological Answer: The bromine and dimethylamino groups enable diverse derivatization:
- Antimicrobial Agents : Introduce heterocycles (e.g., triazoles via click chemistry) targeting bacterial enzymes.
- Anti-inflammatory Derivatives : Replace the methyl ester with hydroxamic acid to enhance COX-2 inhibition.
Case Study: Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate demonstrated anti-inflammatory activity via IL-6 suppression, suggesting similar potential for this compound .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
